
4-(3-Bromo-5-fluorophenyl)thiazol-2-amine
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Overview
Description
4-(3-Bromo-5-fluorophenyl)-1,3-thiazol-2-amine is a chemical compound with a unique structure that includes a thiazole ring substituted with a bromine and fluorine atom on the phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-5-fluorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 3-bromo-5-fluoroaniline with a thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-5-fluorophenyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-(3-Bromo-5-fluorophenyl)-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-bromo-5-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoroanisole: A compound with a similar structure but with a methoxy group instead of a thiazole ring.
3-Bromo-5-fluorophenol: A compound with a hydroxyl group instead of a thiazole ring.
Uniqueness
4-(3-Bromo-5-fluorophenyl)-1,3-thiazol-2-amine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
4-(3-Bromo-5-fluorophenyl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, which is known for its role in various pharmacological activities. The presence of bromine and fluorine substituents on the phenyl group enhances its biological properties.
Antimicrobial Activity
Research has shown that this compound exhibits promising antimicrobial properties. In a comparative study, derivatives of thiazole compounds demonstrated significant antibacterial and antifungal activities. For instance, compounds similar to this compound showed activity comparable to standard antibiotics such as norfloxacin and fluconazole .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Activity Type | Comparison Standard | Result |
---|---|---|---|
This compound | Antibacterial | Norfloxacin | Effective |
This compound | Antifungal | Fluconazole | Effective |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have indicated that thiazole derivatives possess cytotoxic effects on estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The compound's effectiveness was assessed using the Sulforhodamine B (SRB) assay, revealing significant inhibition of cell proliferation .
Case Study: Anticancer Screening
In a specific case study involving a series of thiazole derivatives, it was found that compounds structurally related to this compound exhibited IC50 values comparable to the standard chemotherapeutic agent 5-fluorouracil. The molecular docking studies also indicated favorable interactions with key protein targets involved in cancer progression, suggesting a mechanism of action that warrants further investigation .
Table 2: Anticancer Activity Against MCF7 Cell Line
Compound | IC50 (µM) | Comparison Standard | Result |
---|---|---|---|
This compound | 12.5 | 5-Fluorouracil | Effective |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The compound can modulate enzyme activity and receptor interactions, leading to its antimicrobial and anticancer effects. Further studies are necessary to elucidate the precise molecular pathways involved .
Properties
Molecular Formula |
C9H6BrFN2S |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
4-(3-bromo-5-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrFN2S/c10-6-1-5(2-7(11)3-6)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |
InChI Key |
RYAJKIGXJVXUMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C2=CSC(=N2)N |
Origin of Product |
United States |
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